![molecular formula C19H19N3O2 B4339195 N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4339195.png)
N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE
Overview
Description
N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is of interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE typically involves the construction of the indole ring followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and functionalization steps. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Electrophilic reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~) are commonly employed.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indole-2-carboxylic acid: A derivative with a carboxyl group at the C-2 position.
Uniqueness
N~5~-[2-(AMINOCARBONYL)PHENYL]-1,2,3-TRIMETHYL-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its trimethyl substitution pattern and the presence of an aminocarbonyl group make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-1,2,3-trimethylindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-12(2)22(3)17-9-8-13(10-15(11)17)19(24)21-16-7-5-4-6-14(16)18(20)23/h4-10H,1-3H3,(H2,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGPXWXINYDBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4339117.png)
![5-(4-BROMOPHENYL)-3-CHLORO-N~2~-ISOPROPYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4339123.png)
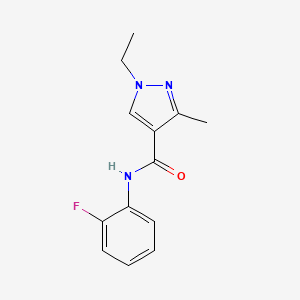
![4-bromo-N-[4-bromo-2-(trifluoromethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4339140.png)
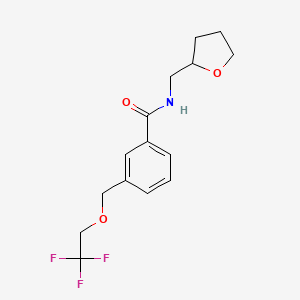
![cyclohexyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B4339158.png)
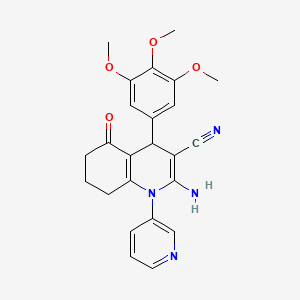
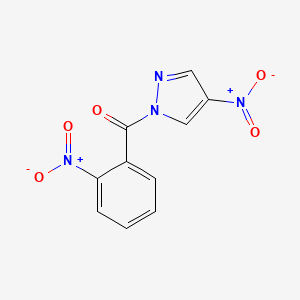
![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}-1,3-benzodioxole-5-carbohydrazide](/img/structure/B4339176.png)
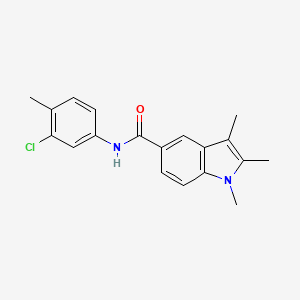
![N-[4-(diethylamino)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B4339200.png)
![(3-METHYLPIPERIDINO){5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE](/img/structure/B4339208.png)
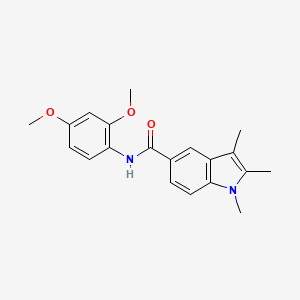
![2-(2-{2-[(4-bromobenzyl)oxy]benzylidene}hydrazino)-N-(2,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B4339227.png)
